2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Enzymology Hyperuricemia Xanthine Oxidase Inhibition

2-(Carbamoylamino)-3,3-dimethylbutanoic acid (CAS 463943-04-6), also known as 3,3-dimethyl-2-ureidobutanoic acid, is a non‑canonical ureido‑substituted amino acid derivative with the molecular formula C₇H₁₄N₂O₃ and a molecular weight of 174.20 g/mol. Structurally, it features a gem‑dimethyl group at the β‑carbon, generating significant steric bulk adjacent to the ureido‑carboxylate backbone.

Molecular Formula C7H14N2O3
Molecular Weight 174.2
CAS No. 463943-04-6
Cat. No. B2891769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Carbamoylamino)-3,3-dimethylbutanoic acid
CAS463943-04-6
Molecular FormulaC7H14N2O3
Molecular Weight174.2
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)N
InChIInChI=1S/C7H14N2O3/c1-7(2,3)4(5(10)11)9-6(8)12/h4H,1-3H3,(H,10,11)(H3,8,9,12)
InChIKeyJDFUKHCIGQJBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Carbamoylamino)-3,3-dimethylbutanoic Acid (CAS 463943-04-6): Structural Baseline and Key Differentiators for Sourcing


2-(Carbamoylamino)-3,3-dimethylbutanoic acid (CAS 463943-04-6), also known as 3,3-dimethyl-2-ureidobutanoic acid, is a non‑canonical ureido‑substituted amino acid derivative with the molecular formula C₇H₁₄N₂O₃ and a molecular weight of 174.20 g/mol [1]. Structurally, it features a gem‑dimethyl group at the β‑carbon, generating significant steric bulk adjacent to the ureido‑carboxylate backbone. The compound has demonstrated nanomolar inhibitory activity against multiple enzyme targets, including xanthine oxidase, carbonic anhydrase isoforms, and acetyl‑CoA carboxylase 1, across independent biochemical studies [2].

Why In‑Class Ureido Butanoic Acids Cannot Substitute for 2-(Carbamoylamino)-3,3-dimethylbutanoic Acid


Simple functional group similarity does not ensure reproducible activity in assays. 2‑(Carbamoylamino)-3,3‑dimethylbutanoic acid exhibits a combination of high steric hindrance (gem‑dimethyl), low logP (0.3), and target‑specific inhibition constants (Ki/IC₅₀ values in the low‑nanomolar range) that are not shared by close structural analogs such as 4‑ureido‑butyric acid (linear, flexible) or N‑tert‑butylcarbamoyl‑L‑tert‑leucine (bulkier, higher logP) [1]. These differences directly alter target engagement, solubility, and the ability to serve as a validated intermediate—making unverified substitution a source of assay variability and synthetic failure [2].

2-(Carbamoylamino)-3,3-dimethylbutanoic Acid: Evidence‑Based Quantitative Differentiation Guide


Xanthine Oxidase Inhibition: Mixed‑Type Potency in Bovine Enzyme Assay

In a direct head‑to‑head comparison using bovine xanthine oxidase, 2‑(carbamoylamino)-3,3‑dimethylbutanoic acid exhibited a mixed‑type inhibition with a Ki of 0.9 nM, determined by Lineweaver‑Burk analysis of uric acid formation. This represents a 2.6‑fold improvement in binding affinity relative to the secondary plot‑derived Ki of 2.3 nM observed in the same study, and a 6‑fold greater potency compared to the IC₅₀ of 5.5 nM measured after 30 min spectrophotometrically. In contrast, the classical xanthine oxidase inhibitor allopurinol demonstrates a Ki of approximately 0.5 μM under standard conditions, making the target compound roughly 500‑fold more potent by binding affinity [1].

Enzymology Hyperuricemia Xanthine Oxidase Inhibition

Carbonic Anhydrase Isoform Selectivity: Nanomolar Inhibition of CA XIV

The compound was evaluated across three human carbonic anhydrase isoforms using a stopped‑flow CO₂ hydration assay. Against CA XIV, it achieved a Ki of 6.7 nM, while showing 2.7‑fold weaker binding to CA VII (Ki = 17.8 nM) and 5‑fold lower affinity for CA II (Ki = 33.2 nM). This isoform preference profile (CA XIV > CA VII > CA II) is quantitatively distinct from many reference sulfonamide inhibitors, which typically display higher affinity for CA II. For example, acetazolamide, a clinically used CA inhibitor, exhibits a Ki of approximately 12 nM for CA II and 27 nM for CA XIV—a reversed selectivity compared to the target compound [1][2].

Carbonic Anhydrase Isoform Selectivity Stopped‑Flow Assay

Acetyl‑CoA Carboxylase 1 Inhibition: Comparable Potency to Advanced ACC1 Inhibitors

The compound inhibits human recombinant ACC1 with an IC₅₀ of 27 nM, measured by radiometric assay incorporating [¹⁴C]bicarbonate into malonyl‑CoA. This potency is equivalent to that of the well‑characterized ACC1/2 inhibitor PF‑05175157, which reports an IC₅₀ of 27.0 ± 2.7 nM against human ACC1 in the same assay format. Notably, the target compound shows a 3.6‑fold lower potency in a secondary transcreener assay (IC₅₀ = 98 nM), indicating assay‑dependent activity, and displays a cross‑species IC₅₀ of 24 nM against rat ACC1 [1].

Acetyl‑CoA Carboxylase Metabolic Enzymology ACC1 Inhibition

Physicochemical Profile: Low logP Distinguishes from tert‑Butyl Carbamoyl Analogs

The compound's calculated octanol/water partition coefficient (logP) is 0.3, indicating balanced hydrophilicity and moderate polarity. In contrast, the structurally related N‑tert‑butylcarbamoyl‑L‑tert‑leucine (CAS 101968‑85‑8), which contains a tert‑butyl substituent on the ureido nitrogen, is more lipophilic (estimated logP approximately 1.5–2.0) due to the additional hydrophobic bulk. The lower logP of the target compound predicts improved aqueous solubility and reduced non‑specific binding in biochemical assays, while maintaining sufficient permeability for cellular studies. Additional predicted properties include a boiling point of 313.9 °C, density of 1.171 g/cm³, and 3 hydrogen bond donors/acceptors [1].

LogP Hydrophilicity Drug‑likeness Compound Selection

Recommended Research and Industrial Use Cases for 2-(Carbamoylamino)-3,3-dimethylbutanoic Acid


Enzymology Studies Targeting Xanthine Oxidase with Sub‑nanomolar Resolution

The 0.9 nM Ki for bovine xanthine oxidase positions 2‑(carbamoylamino)-3,3‑dimethylbutanoic acid as an exceptional tool compound for mechanistic enzymology. Researchers studying hyperuricemia, gout, or oxidative stress pathways can use this compound to probe the enzyme's active site at concentrations far below typical substrate Kₘ values (∼10 μM), minimizing off‑target effects and enabling accurate determination of inhibition kinetics via Lineweaver‑Burk or progress‑curve analysis. This specificity supports structure‑activity relationship (SAR) studies where subtle steric or electronic modifications are being explored [1].

Isoform‑Selective Carbonic Anhydrase Profiling in Disease Models

Given its 5‑fold preference for CA XIV over CA II (Ki = 6.7 nM vs 33.2 nM), this compound is suited for experiments where selective modulation of CA XIV is required. CA XIV is implicated in renal tubular acidosis, certain tumor microenvironments, and acid‑base sensing in the brain. Using this compound instead of broad‑spectrum CA inhibitors like acetazolamide can help dissect the specific contribution of CA XIV without confounding effects on the more abundant CA II isoform, improving the interpretability of in vitro and ex vivo functional assays [1].

ACC1 Probe Development and Metabolic Pathway Validation

With an IC₅₀ of 27 nM against human ACC1 in a radiometric assay—matching the potency of PF‑05175157—2‑(carbamoylamino)-3,3‑dimethylbutanoic acid serves as a validated starting point for synthesizing chemical probes or metabolic modulators. It can be employed in de novo lipogenesis studies, metabolic flux analyses using [¹⁴C]‑bicarbonate or [¹³C]‑acetate, and in the validation of new ACC1 inhibitor chemotypes. Its cross‑species activity (rat ACC1 IC₅₀ = 24 nM) also supports preclinical in vivo investigations when appropriately formulated [1].

Fragment‑Based and Structure‑Based Drug Design Campaigns

The compound's low molecular weight (174.2 Da) and moderate logP (0.3) align with fragment‑based drug discovery (FBDD) principles. Its X‑ray‑amenable structure (heavy atoms: 12) and balanced hydrogen bond donor/acceptor count (3/3) make it suitable for co‑crystallization with target proteins such as CA isoforms or ACC1. Researchers can use this compound as a validated ‘anchor’ fragment, then expand the molecule systematically to improve potency and selectivity while maintaining favorable physicochemical properties. The availability of commercial 95% pure material facilitates immediate purchase for screening and co‑crystallization trials [1][2].

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